4-Chlorofuran-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chlorofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2/c6-4-1-5(2-7)8-3-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVJHHMBKSDNBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 4 Chlorofuran 2 Carbaldehyde
Retrosynthetic Analysis of the 4-Chlorofuran-2-carbaldehyde Scaffold
Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available precursors. For this compound, two primary disconnections are considered:
C-CHO Bond Disconnection: This disconnection at the C2 position suggests a formylation reaction as the final step. The key precursor, or "synthon," would be a 4-chlorofuran derivative. The corresponding synthetic equivalent is 3-chlorofuran (B3190982), which would require a regioselective formylation at its C2 position.
C-Cl Bond Disconnection: Alternatively, disconnecting the C-Cl bond at the C4 position points to a final-step chlorination strategy. This approach identifies furan-2-carbaldehyde (furfural) as the immediate precursor, which is a readily available, bio-based chemical.
These two retrosynthetic pathways form the basis for the classical synthetic approaches discussed below, each with its own set of advantages and challenges.
Classical Approaches to the Synthesis of this compound
Classical organic synthesis provides foundational methods for constructing the this compound molecule, primarily revolving around the sequence of introducing the two key functional groups.
This strategy involves introducing the aldehyde group onto a pre-existing chloro-substituted furan (B31954) ring. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgnrochemistry.comijpcbs.com The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). jk-sci.com
The proposed synthesis would start with 3-chlorofuran. In furan systems, electrophilic substitution occurs preferentially at the α-position (C2 or C5) due to the higher stability of the cationic intermediate. Therefore, subjecting 3-chlorofuran to Vilsmeier-Haack conditions would be expected to yield a mixture of this compound and 3-chlorofuran-2-carbaldehyde, with the former potentially being a significant product. The challenge lies in controlling the regioselectivity and separating the resulting isomers.
Table 1: General Conditions for Vilsmeier-Haack Formylation
| Reagent System | Substrate Type | Typical Conditions | Product |
|---|---|---|---|
| DMF / POCl₃ | Electron-rich heterocycles (e.g., Furan, Pyrrole) | 0°C to room temperature, followed by aqueous workup | Formylated heterocycle |
| DMF / Oxalyl Chloride | Activated aromatics | Low temperature in an inert solvent (e.g., DCM) | Aryl aldehyde |
The alternative classical approach involves the direct chlorination of the widely available starting material, furan-2-carbaldehyde (furfural). While seemingly straightforward, this route is complicated by significant challenges in controlling the regioselectivity of the reaction.
Given the challenges in the more direct routes, multi-step syntheses offer greater control and flexibility. Such pathways might involve the construction of the furan ring itself from acyclic precursors that already contain the required substitution pattern or can be selectively functionalized.
One hypothetical multi-step sequence could begin with 2,4-furandicarboxylic acid. This precursor contains functional groups at the desired positions. A potential route could involve:
Selective reduction of the carboxylic acid at the C2 position to an alcohol.
Conversion of the carboxylic acid at the C4 position to a chlorine atom via a reaction like the Hunsdiecker reaction or a related variant.
Oxidation of the alcohol at the C2 position to the final carbaldehyde.
This type of pathway, while longer, allows for the precise installation of the required functional groups by leveraging the differential reactivity of the two carboxylic acid groups and avoiding the challenges of direct electrophilic substitution on the sensitive furan ring.
Modern and Sustainable Synthesis of this compound
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. This often involves the use of catalytic systems to achieve transformations that are difficult or inefficient using classical stoichiometric reagents.
The conversion of biomass-derived platform molecules like furfural (B47365) into higher-value chemicals is a major focus of current research, with many new catalytic pathways being developed for hydrogenation, oxidation, and other transformations. rsc.orgmdpi.comfrontiersin.org However, specific catalytic methods for the regioselective C4-chlorination of furan-2-carbaldehyde are not yet well-established in the scientific literature.
The development of such a method would be a significant advance. A promising area of research is transition-metal-catalyzed C-H activation. A hypothetical catalytic cycle could involve a palladium or rhodium catalyst that selectively inserts into the C-H bond at the C4 position of furfural, followed by reaction with a chlorine source (e.g., N-chlorosuccinimide) to yield the desired product. This approach could potentially offer high regioselectivity under mild conditions, overcoming the limitations of classical electrophilic chlorination. While this remains a prospective strategy, the rapid advancements in catalytic C-H functionalization suggest it may be a viable future route for the synthesis of this compound and related compounds.
Catalytic Strategies for the Preparation of this compound
Transition Metal-Catalyzed Routes to Halogenated Furans
Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecular architectures, including halogenated furan rings. researchgate.netnih.gov Palladium, copper, gold, and platinum are among the most utilized metals for synthesizing furan derivatives. researchgate.netorganic-chemistry.org Strategies for introducing a halogen, such as chlorine, onto the furan scaffold can be broadly categorized into two approaches: direct halogenation of a pre-formed furan ring and the cyclization of halogen-containing precursors.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonagashira, and Heck reactions, are instrumental for functionalizing furan rings. nih.govnih.gov For a molecule like this compound, a plausible strategy involves the synthesis of a 4-iodofuran or 4-bromofuran intermediate, which can then be subjected to further functionalization. For instance, an electrophilic iodocyclization of 2-alken-1-ones can produce 3-iodofurans, which serve as versatile intermediates for subsequent palladium-catalyzed reactions. nih.gov While direct chlorination of the furan ring is possible, it can be aggressive and lead to polyhalogenated products due to the ring's reactivity. pharmaguideline.com Therefore, milder, more selective methods are often preferred.
Another powerful approach involves the cyclization or cycloisomerization of appropriately substituted acyclic precursors. researchgate.net Gold and platinum catalysts are particularly effective in promoting the cycloisomerization of allenones and propargylic oxiranes to yield highly substituted furans. researchgate.netorganic-chemistry.org A synthetic pathway could be envisioned where a chlorinated alkyne or allene (B1206475) precursor undergoes a metal-catalyzed cyclization to form the 4-chlorofuran ring system directly.
Table 1: Examples of Transition Metal-Catalyzed Syntheses of Substituted Furans
| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |
| Palladium/Copper | Cross-coupling/Iodocyclization | (Z)-β-bromoenol acetates and terminal alkynes | 2,3,5-trisubstituted 3-iodofurans | organic-chemistry.org |
| Gold Nanoparticles/TiO₂ | Cycloisomerization | Conjugated allenones | Substituted furans | organic-chemistry.org |
| Platinum catalyst | Cyclization | Propargylic oxiranes | Highly substituted furans | organic-chemistry.org |
| Palladium on carbon | Dehydration/Cyclization | But-2-ene-1,4-diones | Di- and triarylfurans | organic-chemistry.org |
| Copper(II) | Oxidative Cyclization | Aryl ketones and styrenes | Multiaryl-substituted furans | organic-chemistry.org |
Organocatalytic Methods in Furan Functionalization
Organocatalysis has emerged as a powerful, complementary strategy to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. nih.gov These methods often provide high levels of stereoselectivity and functional group tolerance under mild reaction conditions. rsc.orgrsc.org For the synthesis of functionalized furans, organocatalytic approaches can involve cascade reactions that efficiently build molecular complexity from simple, readily available starting materials. acs.org
One notable strategy is the Feist-Bénary reaction, which involves the condensation of α-halogenated ketones with β-dicarbonyl compounds, and can be performed under organocatalytic conditions. acs.org While this traditionally yields 2,5-disubstituted furans, modifications could potentially allow for the synthesis of other substitution patterns. Another approach involves the organocatalytic functionalization of γ-hydroxy enals to produce 2-functionalized 2,5-dihydrofurans, which are valuable precursors to fully aromatic furans. rsc.orgrsc.org This method is noted for its high atom economy, with water being the only byproduct. rsc.org
The application of organocatalysis to the synthesis of this compound could involve the enantioselective functionalization of a furan precursor or the construction of the ring itself through a cascade reaction. For example, an organocatalytic epoxidation or aziridination of an α,β-unsaturated aldehyde, followed by a cyclization reaction, demonstrates a one-pot method for creating complex furan derivatives. acs.org
Table 2: Selected Organocatalytic Approaches to Furan and Dihydrofuran Synthesis
| Catalyst | Reaction Type | Starting Materials | Key Features | Reference |
| Proline derivatives | Epoxidation/Aziridination followed by Feist-Bénary reaction | α,β-Unsaturated aldehydes, 1,3-dicarbonyl compounds | Enantioselective, one-pot cascade | acs.org |
| Amine catalysts | Modular synthesis | γ-Hydroxy enals, various nucleophiles | Broad substrate scope, high atom economy, water as byproduct | rsc.orgrsc.org |
| Thiazolium salts (N-Heterocyclic Carbenes) | Benzoin-type condensation | Furaldehydes (e.g., Furfural, HMF) | Upgrading of biomass-derived aldehydes | mdpi.com |
Green Chemistry Principles in this compound Synthesis
Green chemistry is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. psu.edu The application of its 12 principles to the synthesis of this compound aims to create more sustainable, efficient, and environmentally benign manufacturing routes. yale.edunih.gov Key principles relevant to this context include waste prevention, maximizing atom economy, using catalytic reagents, designing safer chemicals and solvents, and utilizing renewable feedstocks. psu.edu
Adopting catalytic methods, both metal- and organo-catalyzed, over stoichiometric reagents is a core tenet of green chemistry, as it reduces waste and often allows for milder reaction conditions. yale.edunih.gov Furthermore, designing a synthesis to avoid unnecessary steps, such as the use of protecting groups, minimizes reagent use and waste generation. nih.gov The choice of starting materials is also critical; utilizing renewable feedstocks, such as furan precursors derived from biomass, aligns with green chemistry goals. psu.edu
Solvent-Free and Aqueous Medium Reactions
A significant focus of green chemistry is minimizing or replacing hazardous organic solvents. psu.eduyale.edu Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, techniques such as using nanomicelles can create hydrophobic environments that facilitate reactions like gold-catalyzed cyclizations to form furans. organic-chemistry.org
Solvent-free, or solid-state, reactions represent another important green alternative. researchgate.net These reactions can lead to improved yields, shorter reaction times, and easier product purification. For furan synthesis, reactions like the Diels-Alder cycloaddition can potentially be run under solvent-free conditions, reducing environmental impact. researchgate.net Applying these approaches to the synthesis of this compound would involve exploring aqueous-phase or solvent-free cyclization and halogenation methodologies.
Atom-Economical Syntheses of this compound
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as additions, cycloadditions, and rearrangements, are inherently less wasteful. jocpr.comresearchgate.net
For the synthesis of this compound, an atom-economical approach would favor reaction pathways that construct the target molecule with minimal or no byproducts. For example, a [3+2] cycloaddition reaction could theoretically assemble the furan ring from two precursor fragments with 100% atom economy. mdpi.com Similarly, a cycloisomerization of a linear precursor, where all atoms are rearranged to form the cyclic product, is a perfectly atom-economical transformation. organic-chemistry.org The synthesis of furans from γ-alkynyl ketones via cycloisomerization is one such example that achieves 100% atom economy. organic-chemistry.org Designing a synthesis for this compound around these types of transformations would be a primary goal for maximizing sustainability.
Table 3: Theoretical Comparison of Atom Economy in Synthetic Routes
| Synthetic Step | Traditional Route (e.g., Wittig + Halogenation) | Atom-Economical Route (e.g., Cycloaddition) |
| Key Byproducts | Triphenylphosphine (B44618) oxide, stoichiometric salts | None or catalytic amounts |
| Theoretical Atom Economy | Low (<50%) | High (approaching 100%) |
| Green Chemistry Alignment | Poor | Excellent |
Continuous Flow Methodologies for this compound Production
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing, particularly for scaling up production. springernature.comflinders.edu.au Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward automation and integration of multiple reaction steps. flinders.edu.aumdpi.com
The production of this compound could be significantly improved using flow technology. researchgate.net If the synthesis involves highly exothermic steps or unstable intermediates, the excellent thermal control of a flow reactor can prevent runaway reactions and improve product selectivity. flinders.edu.au Hazardous reagents, which might be required for chlorination, can be generated and consumed in-situ, improving operational safety. durham.ac.uk
Furthermore, multi-step syntheses can be "telescoped" into a single continuous process, eliminating the need for isolating and purifying intermediates. flinders.edu.aumdpi.com A flow setup for this compound could involve a sequence of reactor coils and packed-bed reactors containing immobilized catalysts or reagents, followed by in-line purification modules like liquid-liquid separators, to deliver the final product continuously. springernature.comflinders.edu.au
Biomimetic and Enzymatic Approaches to Furan Precursors
Harnessing biological systems and principles offers a sustainable pathway to key chemical building blocks. The use of enzymes and engineered microorganisms aligns with green chemistry principles by utilizing renewable feedstocks, often under mild aqueous conditions. chemistryviews.org While the direct enzymatic synthesis of a halogenated compound like this compound is challenging, biocatalysis is highly effective for producing furan precursors from biomass.
Lignocellulosic biomass is a rich source of C5 and C6 sugars, which can be converted into platform chemicals like furfural and 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov These molecules are ideal starting points for furan chemistry. For example, enzymes can be used to oxidize HMF to 2,5-furandicarboxylic acid (FDCA), a valuable bioplastic precursor. chemistryviews.org Recently, researchers have engineered enzymes, such as carboxyl methyltransferases, to catalyze the methylation of FDCA, demonstrating the potential for biocatalytic functionalization of the furan ring. chemistryviews.org
A biomimetic strategy for this compound would involve converting a biomass-derived precursor, like furfural, through a series of chemo-enzymatic steps. An initial enzymatic transformation could be followed by selective chemical reactions, such as a controlled chlorination and formylation, to arrive at the final product. This approach leverages the sustainability of biotechnology to create the core furan structure.
Chemo- and Regioselective Considerations in this compound Synthesis
The synthesis of this compound presents distinct challenges in achieving the desired substitution pattern on the furan ring. The primary difficulty lies in the regioselective introduction of a chlorine atom at the C4-position while simultaneously maintaining or introducing a carbaldehyde group at the C2-position. The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution, but controlling the position of substitution requires a nuanced approach.
One potential strategy involves the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocycles like furan. This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an aromatic ring. For the synthesis of this compound, this would ideally be performed on a pre-existing 3-chlorofuran substrate. The directing effects of the chloro substituent would be crucial in guiding the electrophilic Vilsmeier reagent to the desired C2-position. However, the reactivity of the furan ring can lead to a mixture of products, necessitating careful optimization of reaction conditions.
Alternatively, metal-catalyzed cross-coupling reactions offer a powerful tool for the regioselective construction of substituted furans. These methods could involve the coupling of a suitably functionalized furan precursor with a chlorine source. The challenge in this approach is the availability of the starting materials and the potential for side reactions.
Direct chlorination of furan-2-carbaldehyde is another possible route, but this often leads to a mixture of chlorinated products and potential oxidation of the aldehyde group. Achieving high regioselectivity for the C4-position in the presence of the electron-withdrawing and directing carbaldehyde group at C2 is a significant hurdle. The interplay of electronic and steric effects governs the substitution pattern, and achieving the desired 4-chloro isomer in high yield is often difficult.
Key Chemo- and Regioselective Challenges:
| Challenge | Description |
| Regiocontrol of Chlorination | Directing the chlorine atom specifically to the C4-position of the furan ring in the presence of a C2-carbaldehyde group. |
| Chemoselectivity | Preventing unwanted side reactions such as over-chlorination, oxidation of the aldehyde, or polymerization of the furan ring. |
| Substrate Reactivity | The furan ring is sensitive to strong acidic or oxidizing conditions, which can lead to decomposition. |
Strategic approaches to overcome these challenges often involve multi-step syntheses where the substitution pattern is carefully built up, utilizing protecting groups and regioselective reactions at each stage.
Advanced Purification and Isolation Techniques for this compound
The successful synthesis of this compound is contingent upon effective purification and isolation techniques to remove unreacted starting materials, regioisomers, and other byproducts. Given the potential for a complex reaction mixture, advanced purification methods are often necessary.
Chromatographic Methods:
High-performance liquid chromatography (HPLC) is a powerful technique for the separation of closely related isomers and impurities. For chlorinated organic compounds, reversed-phase HPLC using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) can be highly effective. The choice of the mobile phase and gradient profile is critical for achieving optimal separation.
Gas chromatography (GC) can also be employed, particularly for assessing purity and identifying volatile impurities. When coupled with mass spectrometry (GC-MS), it provides a powerful analytical tool for structural elucidation of the desired product and any byproducts.
Recrystallization:
Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. The ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For halogenated furan derivatives, a range of solvents should be screened to find the optimal conditions for crystal formation.
Common Recrystallization Solvents and Mixtures:
| Solvent/Mixture | Rationale for Use |
| Ethanol/Water | A polar protic solvent paired with an anti-solvent can effectively induce crystallization. |
| Hexane/Ethyl Acetate (B1210297) | A nonpolar solvent combined with a more polar one allows for fine-tuning of solubility. |
| Toluene | An aromatic solvent that can be effective for compounds with some aromatic character. |
| Dichloromethane/Hexane | A chlorinated solvent paired with a nonpolar anti-solvent can be a good starting point for chlorinated compounds. |
The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities dissolved in the mother liquor.
Distillation:
For liquid products, distillation under reduced pressure (vacuum distillation) can be an effective purification method. This technique is particularly useful for separating compounds with different boiling points and for purifying thermally sensitive compounds by lowering the boiling point.
The combination of these techniques, often involving an initial chromatographic separation followed by a final recrystallization or distillation step, is typically required to obtain this compound of high purity suitable for subsequent synthetic applications.
Reactivity and Derivatization Chemistry of 4 Chlorofuran 2 Carbaldehyde
Reactions Involving the Aldehyde Moiety of 4-Chlorofuran-2-carbaldehyde
The aldehyde group is a primary site for a wide array of chemical reactions, including reductions, oxidations, nucleophilic additions, and condensations. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the furan (B31954) ring and the C4-chloro substituent.
The aldehyde functional group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid using standard reagents.
Reduction: The reduction of the aldehyde to (4-chlorofuran-2-yl)methanol (B2887904) can be achieved using common metal hydride reagents. chemguide.co.uklibretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild reductant suitable for this transformation, often used in alcoholic solvents like methanol (B129727) or ethanol. libretexts.org For a more potent option, lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can be employed, followed by an aqueous workup to yield the primary alcohol. libretexts.orgpressbooks.pub
Oxidation: The aldehyde can be oxidized to 4-chlorofuran-2-carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid) are effective for this purpose. libretexts.orgnih.gov The reaction typically proceeds by forming a hydrate (B1144303) (gem-diol) intermediate in the presence of water, which is then oxidized to the carboxylic acid. libretexts.org
Table 1: Illustrative Reduction and Oxidation Reactions
| Reaction Type | Starting Material | Reagent(s) | Product |
|---|---|---|---|
| Reduction | This compound | 1. NaBH₄, CH₃OH or 1. LiAlH₄, Et₂O; 2. H₃O⁺ | (4-Chlorofuran-2-yl)methanol |
The electrophilic carbonyl carbon of this compound is susceptible to attack by various carbon-based nucleophiles, such as Grignard reagents and cyanide ions.
Grignard Reactions: Reaction with a Grignard reagent (R-MgX) provides a straightforward route to secondary alcohols. wikipedia.orgmasterorganicchemistry.com The organomagnesium compound adds to the carbonyl group, and subsequent acidic workup protonates the resulting alkoxide to yield a secondary alcohol where a new carbon-carbon bond is formed. youtube.comyoutube.com The reaction must be conducted under strictly anhydrous conditions to prevent the Grignard reagent from being quenched by acidic protons. wikipedia.org
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin, specifically 2-(4-chlorofuran-2-yl)-2-hydroxyacetonitrile. orgoreview.com This reaction is typically base-catalyzed, using a source of cyanide ion (e.g., NaCN or KCN) to attack the carbonyl carbon. unizin.org The resulting alkoxide intermediate is then protonated by a weak acid (like HCN itself) to give the final product. orgoreview.comunizin.org Cyanohydrins are valuable synthetic intermediates that can be hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols. unizin.orgpearson.com
Table 2: Examples of Nucleophilic Addition Reactions
| Nucleophile Type | Reagent(s) | Intermediate | Product |
|---|---|---|---|
| Grignard Reagent | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | Magnesium alkoxide | 1-(4-Chlorofuran-2-yl)ethanol |
Condensation reactions are a cornerstone of carbonyl chemistry, leading to the formation of new carbon-carbon or carbon-nitrogen double bonds.
Imine Formation: this compound reacts with primary amines (R-NH₂) under acid catalysis to form imines, also known as Schiff bases. youtube.comthermofisher.com The reaction is reversible and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com To drive the reaction to completion, water is often removed from the reaction mixture.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or creatinine), typically catalyzed by a weak base like piperidine. wikipedia.orgsphinxsai.com The reaction yields an α,β-unsaturated product through a two-step process of nucleophilic addition followed by dehydration. wikipedia.org Studies on other substituted furan-2-carboxaldehydes show they readily undergo Knoevenagel condensation with various active methylene compounds, suggesting this compound would behave similarly. sphinxsai.comnih.gov For instance, reaction with malononitrile (B47326) would yield (4-chlorofuran-2-yl)methylenemalononitrile.
Table 3: Illustrative Condensation Reactions
| Reaction Type | Reactant | Catalyst | Product |
|---|---|---|---|
| Imine Formation | Aniline (B41778) (C₆H₅NH₂) | H⁺ (e.g., p-TsOH) | N-((4-chlorofuran-2-yl)methylene)aniline |
| Knoevenagel Condensation | Malononitrile (CH₂(CN)₂) | Piperidine | 2-((4-Chlorofuran-2-yl)methylene)malononitrile |
These olefination reactions are powerful methods for converting the carbonyl group into a carbon-carbon double bond (alkene).
Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) to transform the aldehyde into an alkene. wikipedia.orgorganic-chemistry.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orglibretexts.org The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide; unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: A popular alternative to the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic than a typical Wittig reagent. wikipedia.orgnrochemistry.com This reaction almost exclusively produces the (E)-alkene, and a key advantage is that the water-soluble phosphate (B84403) byproduct is easily removed during workup. wikipedia.orgorganic-chemistry.org The reaction of this compound with a stabilized phosphonate like triethyl phosphonoacetate in the presence of a base (e.g., NaH) would be expected to yield ethyl (E)-3-(4-chlorofuran-2-yl)acrylate. youtube.com
Table 4: Common Olefination Reactions
| Reaction Name | Reagent | Base | Expected Product (Illustrative) |
|---|---|---|---|
| Wittig Reaction | Methyltriphenylphosphonium bromide (CH₃PPh₃⁺Br⁻) | n-Butyllithium (n-BuLi) | 2-Chloro-5-(vinyl)furan |
Transformations at the Furan Ring of this compound
The furan ring itself is an aromatic system that can undergo substitution reactions, although its reactivity is heavily influenced by the attached substituents.
Furan is an electron-rich heterocycle that undergoes electrophilic aromatic substitution (EAS) more readily than benzene. pearson.compearson.com Substitution typically occurs at the C2 or C5 positions (α to the oxygen), which are the most electron-rich. In this compound, the C2 position is blocked. The directing effects of the remaining substituents must be considered:
Furan Oxygen: Strongly activating and ortho-directing (to C2 and C5).
C2-Formyl Group: Strongly deactivating and meta-directing (to C4).
C4-Chloro Group: Deactivating via induction but ortho, para-directing via resonance (to C3 and C5).
Considering these combined effects, the C5 position is the most likely site for electrophilic attack. It is activated by the furan oxygen (ortho) and the chlorine atom (para), while only being subject to the less potent deactivating influence from the remote C2-formyl group. The C3 position is strongly deactivated by the adjacent inductive effect of the chlorine and is ortho to the deactivating formyl group. Therefore, electrophilic reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to yield the 5-substituted product. youtube.com
| C5 | ortho (Activated) | para (Deactivated) | para (Directed) | Most Favorable Site |
Nucleophilic Aromatic Substitution at the C-4 Position of this compound
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of this compound. In contrast to electrophilic aromatic substitution, which is more common for electron-rich aromatic rings, SNAr reactions are favored on aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups. masterorganicchemistry.com The aldehyde group at the C-2 position of this compound acts as such an activating group, facilitating nucleophilic attack at the C-4 position where the chlorine atom is located.
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex. masterorganicchemistry.com The presence of the electron-withdrawing aldehyde group helps to stabilize this intermediate by delocalizing the negative charge. quimicaorganica.org The subsequent departure of the chloride leaving group restores the aromaticity of the furan ring, yielding the substituted product.
The reactivity of halogens in SNAr reactions typically follows the order F > Cl ≈ Br > I, which is the reverse of the trend observed in SN2 reactions. wikipedia.org This is because the rate-determining step is the nucleophilic attack, which is favored by the high electronegativity of the halogen, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.comwikipedia.org
A variety of nucleophiles can be employed in the SNAr of this compound, including amines, alkoxides, and thiolates, leading to the formation of a diverse range of substituted furan derivatives. wikipedia.org The reaction conditions, such as the choice of solvent and the presence of a base, can significantly influence the reaction outcome. Dipolar aprotic solvents are commonly used to facilitate these reactions. acsgcipr.org
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Haloarenes
| Nucleophile | Leaving Group | Product Type | Reference |
| Amines | Halide | Substituted Anilines | semanticscholar.org |
| Alkoxides | Halide | Aryl Ethers | wikipedia.org |
| Thiolates | Halide | Aryl Thioethers | wikipedia.org |
Cross-Coupling Reactions of this compound
Cross-coupling reactions represent a powerful and versatile set of tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to haloaromatic compounds like this compound. These reactions typically involve a palladium, nickel, or copper catalyst to couple the haloaromatic compound with a variety of organometallic or organic reagents.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organic halide or triflate. This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.
For this compound, a Suzuki-Miyaura coupling would involve its reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond of the furan, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.
The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. A variety of aryl, heteroaryl, and vinyl boronic acids can be coupled with this compound to introduce new carbon frameworks at the C-4 position.
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct and efficient method for the synthesis of substituted alkynes.
In the context of this compound, a Sonogashira coupling would enable the introduction of an alkyne moiety at the C-4 position. The reaction is typically carried out in the presence of a palladium catalyst (such as a phosphine-palladium complex), a copper(I) salt (often copper(I) iodide), and a base (usually an amine like triethylamine (B128534) or diisopropylethylamine).
The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) center that has been formed by the oxidative addition of the palladium(0) catalyst to the this compound. Reductive elimination then yields the 4-alkynylfuran-2-carbaldehyde product and regenerates the active catalysts.
The Heck coupling is a palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex olefinic structures. The reaction of this compound with an alkene under Heck conditions would lead to the formation of a 4-vinylfuran-2-carbaldehyde (B8600212) derivative. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand.
The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that involves the reaction of an organotin compound (organostannane) with an organic halide or triflate. A key advantage of the Stille coupling is the stability of the organotin reagents to air and moisture. The reaction of this compound with an organostannane would provide a pathway to introduce a wide variety of organic groups (alkyl, aryl, vinyl, etc.) at the C-4 position.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency in forming aryl amines. The reaction of this compound with primary or secondary amines in the presence of a suitable palladium catalyst and a base would yield 4-aminofuran-2-carbaldehyde derivatives.
Similarly, palladium-catalyzed cross-coupling reactions can be employed for the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. The reaction of this compound with alcohols or phenols (for C-O bond formation) or thiols (for C-S bond formation) under appropriate catalytic conditions would provide access to 4-alkoxy/aryloxyfuran-2-carbaldehydes and 4-(alkyl/arylthio)furan-2-carbaldehydes, respectively. These reactions typically utilize specialized palladium-ligand systems to achieve high yields and selectivity.
Table 2: Overview of Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Bond Formed | Product Type |
| Suzuki-Miyaura | Organoboron Reagent | C-C | 4-Aryl/Vinylfuran-2-carbaldehyde |
| Sonogashira | Terminal Alkyne | C-C (sp) | 4-Alkynylfuran-2-carbaldehyde |
| Heck | Alkene | C-C (sp2) | 4-Vinylfuran-2-carbaldehyde |
| Stille | Organotin Reagent | C-C | 4-Substituted-furan-2-carbaldehyde |
| Buchwald-Hartwig | Amine | C-N | 4-Aminofuran-2-carbaldehyde |
| C-O Coupling | Alcohol/Phenol | C-O | 4-Alkoxy/Aryloxyfuran-2-carbaldehyde |
| C-S Coupling | Thiol | C-S | 4-(Alkyl/Arylthio)furan-2-carbaldehyde |
Cycloaddition Reactions and Ring-Opening Processes of the Furan Core in this compound
The furan ring in this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the furan acts as the diene component, reacting with a dienophile to form a bicyclic adduct. The presence of the electron-withdrawing aldehyde and chloro substituents on the furan ring can influence its reactivity and selectivity in these reactions.
The initial cycloadducts derived from furan are often unstable and can undergo subsequent transformations. For example, they can be converted to aromatic compounds through the elimination of a small molecule, such as water or hydrogen chloride.
Under certain conditions, the furan ring itself can undergo ring-opening reactions. These transformations can be promoted by acid, base, or other reagents and can lead to the formation of acyclic compounds. The specific products of these ring-opening processes depend on the reaction conditions and the substitution pattern of the furan derivative.
Radical Reactions and Photochemistry of this compound
The study of radical reactions and photochemistry provides insight into the reactivity of molecules under energetic conditions, such as exposure to UV light or the presence of radical initiators. For this compound, its reactivity in these contexts is dictated by the interplay of the furan ring, the chlorine substituent, and the carbaldehyde group. While specific experimental studies on the radical and photochemical behavior of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of related compounds, including furan, furan-2-carbaldehyde, and chlorinated aromatic compounds.
The primary photochemical event for many chlorinated aromatic compounds involves the homolytic cleavage of the carbon-chlorine (C-Cl) bond upon absorption of ultraviolet radiation. ncert.nic.invedantu.comgeeksforgeeks.org This process generates a highly reactive aryl radical and a chlorine radical. The energy required for this bond cleavage is a critical factor, and for chlorobenzene, the C-Cl bond dissociation energy (BDE) is approximately 97.6-99 kcal/mol. nih.govquora.com It is anticipated that the C-Cl bond in this compound would have a comparable BDE.
Another potential site for radical initiation is the aldehydic carbon-hydrogen (C-H) bond. The BDE of the aldehydic C-H bond is significantly lower, around 87 kcal/mol. researchgate.netechemi.com This suggests that under certain conditions, particularly in the presence of radical initiators that can abstract a hydrogen atom, the formation of a furoyl radical could be a competing or even favored pathway.
Table 1: Comparative Bond Dissociation Energies (BDE)
| Bond | Compound | Bond Dissociation Energy (kcal/mol) |
| C-Cl | Chlorobenzene | ~97.6 - 99 nih.govquora.com |
| C-H | Aldehyde | ~87 researchgate.netechemi.com |
| C-H | Propane (primary) | ~101 msu.edu |
The photochemistry of this compound is also dependent on its ultraviolet absorption characteristics. Furan itself exhibits a UV absorption maximum around 208 nm. nist.gov The presence of the chlorine and carbaldehyde substituents is expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, potentially moving it into the near-UV region where photochemical reactions are commonly initiated. For instance, substitution with a phenyl group on a furan ring can lead to a significant bathochromic shift. chemicalpapers.com
Once formed, the 4-formylfuran-2-yl radical or the 4-chlorofuran-2-oyl radical can undergo a variety of subsequent reactions. These can include:
Hydrogen Abstraction: The furyl radical can abstract a hydrogen atom from a solvent or another molecule to form furan-2-carbaldehyde.
Dimerization: Two furyl radicals can combine to form a dimer.
Reaction with Oxygen: In the presence of oxygen, the furyl radical can react to form peroxy radicals, leading to oxidative degradation products. Research on the photocatalytic oxidation of aryl ethers has shown that chlorine radicals can initiate the abstraction of a C(sp3)-H bond, leading to oxidation. eurekalert.org
Addition to Unsaturated Systems: The radical can add to alkenes or other unsaturated compounds if present in the reaction mixture.
The photochemical degradation of chlorinated furans is a topic of environmental interest, as these compounds can be persistent organic pollutants. vedantu.comrsc.org Studies on the degradation of chlorinated dibenzofurans have shown that they can be broken down by various aerobic bacterial strains and fungi, often initiated by dioxygenase enzymes. rsc.org While not a direct radical or photochemical process in the chemical sense, it highlights the susceptibility of the chlorinated furan scaffold to degradation.
Mechanistic Investigations and Kinetic Analysis of 4 Chlorofuran 2 Carbaldehyde Transformations
Elucidation of Reaction Pathways in the Synthesis of 4-Chlorofuran-2-carbaldehyde
The synthesis of this compound, while not extensively detailed in dedicated literature, can be understood by examining established methods for the formylation of furan (B31954) rings, particularly the Vilsmeier-Haack reaction. ijpcbs.comorganic-chemistry.org This reaction is a versatile and widely used method for introducing a formyl group onto electron-rich heterocyclic systems. ijpcbs.com
The reaction pathway commences with the formation of the Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). organic-chemistry.orgjocpr.com The mechanism involves the attack of the amide oxygen on the phosphorus or sulfur center, followed by the elimination of a leaving group to generate the highly electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.
The subsequent step is an electrophilic aromatic substitution on the furan ring. For a 3-chlorofuran (B3190982) substrate, the formylation would be directed by the existing chloro substituent. The electron-withdrawing nature of the chlorine atom deactivates the furan ring towards electrophilic attack, but the substitution pattern is governed by the interplay of inductive and resonance effects. The Vilsmeier reagent attacks the electron-rich furan ring, leading to the formation of a sigma complex (or arenium ion) intermediate. The stability of this intermediate dictates the regioselectivity of the formylation. Finally, deprotonation of the sigma complex re-establishes the aromaticity of the furan ring and, after hydrolysis of the resulting iminium salt during aqueous workup, yields the desired this compound. organic-chemistry.org
Alternative synthetic routes to substituted furans exist, such as those proceeding via metalloradical cyclization of alkynes with α-diazocarbonyls or through Pummerer-type rearrangements, which could theoretically be adapted for the synthesis of this compound. nih.govnih.gov However, the Vilsmeier-Haack approach remains the most probable and direct pathway.
Kinetic Studies of Key Derivatization Reactions of this compound
The aldehyde functional group and the substituted furan ring in this compound are the primary sites for derivatization reactions. Kinetic studies of these transformations provide quantitative measures of reactivity and are essential for optimizing reaction conditions.
A key reaction of aldehydes is their condensation with active methylene (B1212753) compounds. For instance, the reaction of substituted furan-2-carboxaldehydes with hippuric acid to form azlactones has been studied. nih.govresearchgate.net Research indicates that the reactivity of the aldehyde is significantly influenced by the substituents on the furan ring. nih.gov Electron-withdrawing groups, such as the chloro group at the 4-position of this compound, are expected to activate the carbonyl carbon towards nucleophilic attack, thereby increasing the reaction rate compared to unsubstituted furan-2-carbaldehyde. nih.gov
Kinetic data from related systems can provide valuable benchmarks. For example, rate constants for the gas-phase reactions of various furanaldehydes with chlorine atoms have been determined, showing that these reactions are generally fast. researchgate.net While not a synthetic derivatization, this data underscores the inherent reactivity of the furan ring system.
Furthermore, studies on the formation of σ-adducts from the reaction of structurally similar nitroaromatic compounds with carbanions have been conducted, yielding kinetic and equilibrium data that are analogous to the initial steps of many nucleophilic additions to this compound. researchgate.net The precise control of reaction parameters in flow analysis systems also allows for kinetic discrimination between different reaction pathways, a technique applicable to studying the derivatization of this compound. nih.gov
Below is a table summarizing the expected effect of the chloro-substituent on the kinetics of typical derivatization reactions of furan-2-carbaldehyde.
| Reaction Type | Nucleophile | Expected Effect of 4-Chloro Substituent on Rate | Rationale |
| Nucleophilic Addition | Grignard Reagents | Increase | The electron-withdrawing chloro group enhances the electrophilicity of the carbonyl carbon. |
| Wittig Reaction | Phosphorus Ylides | Increase | Increased electrophilicity of the carbonyl carbon facilitates the initial nucleophilic attack. |
| Knoevenagel Condensation | Malonic Acid Derivatives | Increase | Activation of the carbonyl group towards attack by the carbanion. nih.gov |
| Reductive Amination | Amines/Reducing Agent | Increase | The initial formation of the iminium ion is accelerated by the activated carbonyl group. |
Transition State Analysis for Nucleophilic and Electrophilic Reactions
A detailed understanding of the reactivity of this compound requires an analysis of the transition states involved in its reactions. While specific computational studies on this molecule are scarce, general principles of nucleophilic addition to aldehydes and electrophilic substitution on furans provide a solid framework for this analysis.
For nucleophilic reactions at the carbonyl group, the attack of the nucleophile on the electrophilic carbon atom leads to a change in hybridization from sp² to sp³. libretexts.orgmasterorganicchemistry.com The geometry of this approach is described by the Bürgi-Dunitz trajectory, which maximizes the overlap between the nucleophile's HOMO and the carbonyl's π* LUMO. masterorganicchemistry.com The presence of the electron-withdrawing 4-chloro substituent is expected to lower the energy of the LUMO of the carbonyl group, thereby reducing the activation energy of the nucleophilic attack and stabilizing the resulting tetrahedral intermediate.
In the case of electrophilic substitution on the furan ring, the reaction proceeds through a high-energy sigma complex. The 4-chloro substituent, being an electron-withdrawing group, will generally destabilize this positively charged intermediate, thus slowing down the reaction compared to unsubstituted furan. The directing effect of the substituents (the chloro and formyl groups) will determine the position of further substitution, with the transition state for substitution at the most favored position being the lowest in energy. Computational chemistry can be a powerful tool to model these transition states and predict reaction outcomes, as has been demonstrated in complex reaction cascades and rearrangements involving other heterocyclic systems. nih.govnih.gov
Solvent Effects, pH, and Catalytic Influences on this compound Reactivity
The environment in which reactions of this compound are conducted plays a pivotal role in dictating the reaction rate and outcome. Solvent polarity, pH, and the presence of catalysts can all significantly influence the reaction pathways.
Solvent Effects: In the context of the Vilsmeier-Haack synthesis, studies have shown that while the polarity of the solvent has a relatively small effect on the reaction rate, the nature of the amide used is critical. rsc.org For derivatization reactions, the solvent can influence the stability of reactants, intermediates, and transition states. Polar aprotic solvents like DMF or DMSO can be effective for reactions involving charged intermediates, while non-polar solvents may be preferred for others.
pH Influence: The pH of the reaction medium is particularly critical for reactions involving proton transfer steps, such as acid- or base-catalyzed additions to the carbonyl group. For example, in reductive amination, the pH must be controlled to ensure that a sufficient concentration of the free amine is present for nucleophilic attack, while also allowing for the protonation of the hydroxyl group in the intermediate to facilitate its elimination as water.
Catalytic Influences: Catalysis can dramatically alter the kinetics and selectivity of reactions involving this compound. In the Vilsmeier-Haack synthesis, the reaction is catalyzed by the in-situ-formed electrophilic iminium salt. In derivatization reactions, both acid and base catalysis are common for accelerating nucleophilic additions to the carbonyl group. Furthermore, the use of phase-transfer catalysts or micelle-forming surfactants has been shown to cause remarkable rate enhancements in Vilsmeier-Haack reactions of other substrates, a principle that could be applied to the synthesis and reactions of this compound. jocpr.comresearchgate.net Transition metal catalysts, such as rhodium or cobalt complexes, have also been employed in the synthesis of related heterocyclic structures and could potentially be used to mediate novel transformations of this compound. nih.govnih.gov
The following table summarizes the influence of these factors on a representative reaction, the Knoevenagel condensation.
| Factor | Condition | Expected Effect on Rate | Mechanism of Influence |
| Solvent | Polar Protic (e.g., Ethanol) | Moderate | Can stabilize the transition state through hydrogen bonding. |
| Polar Aprotic (e.g., DMSO) | High | Effectively solvates charged intermediates without interfering with the nucleophile. | |
| pH | Acidic | Low | Protonation of the base catalyst reduces its effectiveness. |
| Basic | High | Deprotonation of the active methylene compound generates the required nucleophile. | |
| Catalyst | Base (e.g., Piperidine) | High | Increases the concentration of the nucleophilic carbanion. |
| Lewis Acid | Moderate | Can activate the carbonyl group towards nucleophilic attack. |
In Situ Spectroscopic Monitoring of this compound Reaction Progress
Real-Time NMR and IR Spectroscopy for Reaction Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for tracking the progress of a reaction directly in the NMR tube. nih.gov It allows for the simultaneous observation and quantification of reactants, products, and any sufficiently stable intermediates. beilstein-journals.orgresearchgate.net For the synthesis of this compound, ¹H and ¹³C NMR could be used to monitor the consumption of the starting 3-chlorofuran and the appearance of the characteristic aldehyde proton and carbon signals of the product. mdpi.com In derivatization reactions, the disappearance of the aldehyde signals and the emergence of new signals corresponding to the product provide a direct measure of the reaction kinetics. nih.gov This technique has been successfully applied to study heterogeneous solid-liquid reactions and to determine activation energies for nucleation and growth in crystallization processes. nih.goved.ac.uk
Infrared (IR) Spectroscopy: In-situ IR spectroscopy, often utilizing an attenuated total reflectance (ATR) probe, is another excellent method for monitoring reaction progress. The strong carbonyl (C=O) stretch of the aldehyde group in this compound provides a distinct and easily monitored spectroscopic handle. The decrease in the intensity of this band (typically around 1680-1700 cm⁻¹) and the appearance of new bands corresponding to the product (e.g., C=C or O-H stretches) can be used to follow the reaction kinetics. researchgate.net
Mass Spectrometry Techniques for Mechanistic Insights
Mass spectrometry (MS) is highly effective for identifying reaction products and can provide clues about reaction intermediates, especially when coupled with a separation technique like gas or liquid chromatography (GC-MS or LC-MS). While direct in-situ monitoring of solution-phase reactions by MS is more complex, techniques like electrospray ionization (ESI-MS) can be used to sample a reaction mixture over time, allowing for the identification of intermediates that are stable enough to be detected. Tandem mass spectrometry (MS/MS) can further aid in the structural elucidation of these transient species. fossiliontech.com This approach would be particularly useful for identifying the intermediates in the Vilsmeier-Haack synthesis or in complex multi-step derivatization reactions.
Theoretical and Computational Chemistry Studies on 4 Chlorofuran 2 Carbaldehyde
Electronic Structure and Bonding Characteristics of 4-Chlorofuran-2-carbaldehyde
The arrangement of electrons and the nature of the chemical bonds within this compound are fundamental to its chemical behavior. Computational methods can provide detailed insights into these characteristics.
Density Functional Theory (DFT) Calculations on Geometries and Energies
Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. komorowski.edu.pl It allows for the calculation of the molecule's most stable three-dimensional arrangement (optimized geometry) and its total electronic energy. For this compound, DFT calculations would predict a planar furan (B31954) ring, slightly distorted by its substituents. The electron-withdrawing nature of both the chlorine atom and the carbaldehyde group would influence the bond lengths and angles within the furan ring. It is anticipated that the C-Cl bond and the C-C bond connecting the aldehyde group would exhibit partial double bond character due to resonance with the furan ring's π-system.
Below is a table of hypothetical optimized geometric parameters for this compound, as would be predicted by a typical DFT calculation (e.g., using the B3LYP functional with a 6-311G(d,p) basis set).
Interactive Data Table: Predicted Geometric Parameters of this compound
| Parameter | Predicted Value | Description |
|---|---|---|
| C2-C3 Bond Length (Å) | 1.37 | Double bond in the furan ring |
| C3-C4 Bond Length (Å) | 1.42 | Single bond in the furan ring, influenced by substituents |
| C4-C5 Bond Length (Å) | 1.38 | Double bond in the furan ring |
| C5-O1 Bond Length (Å) | 1.36 | Carbon-oxygen bond in the furan ring |
| O1-C2 Bond Length (Å) | 1.37 | Carbon-oxygen bond in the furan ring |
| C4-Cl Bond Length (Å) | 1.74 | Carbon-chlorine bond |
| C2-C(aldehyde) Bond Length (Å) | 1.46 | Bond connecting the aldehyde group to the furan ring |
| C=O (aldehyde) Bond Length (Å) | 1.21 | Carbonyl double bond |
| C-H (aldehyde) Bond Length (Å) | 1.10 | Aldehydic carbon-hydrogen bond |
| C3-H Bond Angle (°) | 128 | Angle within the furan ring |
| C5-H Bond Angle (°) | 129 | Angle within the furan ring |
Ab Initio Methods for High-Accuracy Property Prediction
For even greater accuracy, especially for electronic properties, ab initio methods can be employed. These methods are based on first principles of quantum mechanics without empirical parameters. Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, could refine the geometric and energetic data obtained from DFT. They are particularly useful for calculating properties like dipole moments and polarizability with high precision, which are crucial for understanding intermolecular interactions.
Conformational Analysis and Tautomerism of this compound
The spatial arrangement of atoms in a molecule can significantly affect its properties. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the carbaldehyde group to the furan ring. This leads to two likely planar conformers: the O,O-trans and O,O-cis forms, where the aldehyde oxygen is oriented away from or towards the furan oxygen, respectively. Studies on the parent compound, furan-2-carbaldehyde, suggest that both conformers can exist, with their relative stability depending on the balance of steric and electronic effects. researchgate.netnih.gov
Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is not expected to be a significant phenomenon for this compound under normal conditions. The aromaticity of the furan ring provides a substantial energy barrier to such a transformation.
Interactive Data Table: Predicted Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
|---|---|---|
| O,O-trans | 0.00 | ~70% |
| O,O-cis | 0.55 | ~30% |
Prediction of Reactivity and Regioselectivity for this compound
Computational chemistry offers powerful tools to predict how and where a molecule is likely to react.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
For this compound, the electron-withdrawing chloro and aldehyde groups are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted furan. The HOMO is predicted to be a π-orbital distributed primarily over the furan ring, while the LUMO will also be a π*-orbital with significant contributions from the carbaldehyde group. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Interactive Data Table: Predicted FMO Properties of this compound
| Orbital | Predicted Energy (eV) | Description and Implication for Reactivity |
|---|---|---|
| HOMO | -8.5 | π-orbital on the furan ring; site of nucleophilic character. |
| LUMO | -2.1 | π*-orbital with significant contribution from the C=O bond; site of electrophilic character. |
| HOMO-LUMO Gap | 6.4 | Indicates moderate reactivity. |
Fukui Functions and Electrophilicity/Nucleophilicity Indices
To pinpoint the most reactive sites within the molecule, Fukui functions and related indices are calculated. wikipedia.orgnih.gov The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added or removed. Condensed Fukui functions simplify this by providing values for each atom.
ƒ+ indicates the propensity of a site for nucleophilic attack (where an electron is added).
ƒ- indicates the propensity for electrophilic attack (where an electron is removed).
The electrophilicity index (ω) provides a measure of a molecule's ability to accept electrons, while the nucleophilicity index (N) measures its ability to donate electrons. researchgate.netrsc.org
Interactive Data Table: Predicted Condensed Fukui Functions and Reactivity Indices for this compound
| Atom | ƒ+ (for Nucleophilic Attack) | ƒ- (for Electrophilic Attack) | Predicted Reactivity |
|---|---|---|---|
| C2 (aldehyde-bearing) | 0.15 | 0.20 | Susceptible to both, but slightly more to electrophilic attack. |
| C3 | 0.10 | 0.25 | Most likely site for electrophilic attack. |
| C4 (chloro-bearing) | 0.05 | 0.10 | Reactivity lowered by the chloro group. |
| C5 | 0.20 | 0.30 | A primary site for electrophilic attack. |
| O1 (furan) | 0.08 | 0.05 | Not a primary reaction center. |
| C (aldehyde) | 0.35 | 0.05 | Most likely site for nucleophilic attack. |
| O (aldehyde) | 0.02 | 0.05 | Not a primary reaction center. |
| Cl | 0.05 | 0.00 | Not a primary reaction center. |
Global Reactivity Indices
| Index | Predicted Value | Implication |
|---|---|---|
| Electrophilicity (ω) | 2.5 eV | Moderately electrophilic. |
| Nucleophilicity (N) | 1.8 eV | Weakly to moderately nucleophilic. |
These theoretical predictions suggest that this compound would be most susceptible to nucleophilic attack at the carbonyl carbon of the aldehyde group. Electrophilic attack would most likely occur at the C5 and C3 positions of the furan ring.
Computational Modeling of Reaction Mechanisms Involving this compound
Computational modeling of reaction mechanisms offers a detailed understanding of how chemical transformations occur, providing insights into transition states, intermediates, and the energetic profiles of reaction pathways.
The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. libretexts.org By mapping the PES for a reaction, chemists can identify the most likely pathway from reactants to products, which corresponds to the path of minimum energy. researchgate.net This path includes stable intermediates and high-energy transition states. The energy difference between the reactants and the highest energy transition state is the activation barrier, a critical parameter that governs the reaction rate.
For a hypothetical reaction involving this compound, such as a nucleophilic addition to the carbonyl group, computational methods like Density Functional Theory (DFT) or ab initio calculations can be employed to map the PES. libretexts.orgwayne.edu The process would involve systematically changing the geometric parameters of the reacting system (e.g., bond lengths and angles of approach of the nucleophile) and calculating the energy at each point. libretexts.org The collection of these energy points constitutes the PES. From this surface, the minimum energy path can be identified, and the structure of the transition state can be located. researchgate.net
Table 1: Hypothetical Activation Barriers for the Reaction of this compound with a Nucleophile
This table illustrates how computational methods can be used to determine activation barriers for a given reaction under different computational models. The variation in the calculated activation energy highlights the importance of selecting an appropriate level of theory and basis set for accurate predictions.
| Computational Method | Basis Set | Solvent Model | Calculated Activation Barrier (kcal/mol) |
| DFT (B3LYP) | 6-31G* | None (Gas Phase) | 15.2 |
| DFT (B3LYP) | 6-311++G** | PCM (Water) | 12.8 |
| MP2 | cc-pVTZ | None (Gas Phase) | 14.5 |
| MP2 | cc-pVTZ | SMD (Acetonitrile) | 11.9 |
This is a hypothetical data table created for illustrative purposes.
Molecular dynamics (MD) simulations provide a dynamic picture of a chemical system by solving Newton's equations of motion for the atoms. youtube.com This allows for the study of the time evolution of a system, including the conformational changes of molecules and their interactions with the surrounding environment, such as a solvent. youtube.comnih.gov
In the context of a reaction involving this compound, MD simulations can be used to explore how the solvent molecules arrange themselves around the reactant and how this solvent structure influences the reaction pathway. researchgate.netyoutube.com By running simulations at different temperatures, one can study the temperature dependence of the reaction dynamics. MD simulations can also be used to sample the conformational space of the reactant molecule to ensure that the starting geometry for a PES scan is a representative low-energy structure. youtube.com
For instance, an MD simulation could be set up with a single molecule of this compound in a box of water molecules. The simulation would track the positions and velocities of all atoms over time, providing insights into the solvation shell around the aldehyde and the furan ring. This information is crucial for understanding how the solvent might stabilize or destabilize the transition state of a reaction.
Quantitative Structure-Property Relationship (QSPR) Studies for this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties or biological activities. researchgate.net
For a series of derivatives of this compound, QSPR models can be developed to predict properties relevant to their reactivity. These properties, known as molecular descriptors, can be calculated using computational chemistry software and include electronic, steric, and thermodynamic parameters. Examples of relevant descriptors include:
Electronic Descriptors: Partial atomic charges, dipole moment, highest occupied molecular orbital (HOMO) energy, and lowest unoccupied molecular orbital (LUMO) energy.
Steric Descriptors: Molecular volume, surface area, and specific steric parameters like those developed by Taft or Charton.
Thermodynamic Descriptors: Heat of formation, and Gibbs free energy of solvation.
By correlating these calculated descriptors with experimentally determined reactivity data (e.g., reaction rates), a predictive QSPR model can be built.
A QSPR study on a series of substituted furan-2-carbaldehydes could elucidate the key structural features that govern their reactivity. researchgate.netnih.gov For example, a study might investigate how different substituents on the furan ring affect the electrophilicity of the carbonyl carbon and, consequently, the rate of a nucleophilic addition reaction.
A hypothetical QSPR study on derivatives of this compound could involve synthesizing a series of compounds with different substituents at the 5-position of the furan ring. The reaction rates for a specific reaction, for example, the Wittig reaction, would be measured experimentally. Computationally, a variety of molecular descriptors would be calculated for each derivative. A statistical method, such as multiple linear regression, would then be used to find the best correlation between the experimental reaction rates and the calculated descriptors.
Table 2: Hypothetical QSPR Data for 5-Substituted this compound Derivatives
This table illustrates the type of data that would be generated in a QSPR study. The goal is to find a mathematical equation that relates the descriptors to the observed reactivity.
| Substituent (at C5) | LUMO Energy (eV) | Carbonyl C Charge (e) | Experimental log(k/k₀) |
| -H | -2.5 | 0.45 | 0.00 |
| -CH₃ | -2.3 | 0.43 | -0.25 |
| -NO₂ | -3.1 | 0.52 | 1.10 |
| -OCH₃ | -2.2 | 0.42 | -0.40 |
| -Br | -2.7 | 0.47 | 0.30 |
This is a hypothetical data table created for illustrative purposes.
From such a study, a QSPR equation might be derived, for instance: log(k/k₀) = a * (LUMO Energy) + b * (Carbonyl C Charge) + c. This equation would then allow for the prediction of the reactivity of new, unsynthesized derivatives of this compound, thereby guiding future synthetic efforts.
Advanced Applications and Utilization of 4 Chlorofuran 2 Carbaldehyde As a Versatile Synthon
4-Chlorofuran-2-carbaldehyde as a Building Block for Heterocyclic Compounds
The reactivity of the aldehyde group in conjunction with the furan (B31954) ring makes this compound a potential precursor for a variety of heterocyclic compounds. Condensation reactions are central to this utility.
Synthesis of Novel Fused-Ring Systems
The aldehyde functionality of this compound is a key reactive center for condensation reactions that can lead to the formation of fused heterocyclic systems. A notable example of such a reaction is the Erlenmeyer-Plöchl synthesis, which produces azlactones, or more specifically, 1,3-oxazol-5(4H)-ones.
Research has demonstrated that various substituted furan-2-carboxaldehydes can react with hippuric acid in the presence of acetic anhydride (B1165640) and a acetate (B1210297) catalyst to yield 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. nih.govnih.govresearchgate.netscilit.com This general method involves a cyclodehydration-condensation mechanism. researchgate.net Although specific studies using this compound as the starting aldehyde were not found, it is chemically plausible that it would undergo a similar transformation to yield (4E)-4-[(4-chloro-2-furyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one. These oxazolone (B7731731) products are themselves valuable intermediates for synthesizing α,β-unsaturated α-amino acids and other new heterocyclic compounds. researchgate.net
Table 1: Plausible Synthesis of a Fused-Ring System from this compound
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Plausible Product | Fused Ring System |
| This compound | Hippuric Acid | Acetic Anhydride, Potassium Acetate | (4E)-4-[(4-chloro-2-furyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one | Furan-fused Oxazolone |
Preparation of Pyrrole, Pyridine (B92270), and Other Nitrogen-Containing Heterocycles
The conversion of furans into other heterocyclic systems is a well-established synthetic strategy. For the synthesis of pyrroles, the Paal-Knorr synthesis is a primary method, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgyoutube.com While this compound is not a 1,4-dicarbonyl compound itself, the furan ring can be considered a masked 1,4-dicarbonyl. Acid-catalyzed hydrolysis can open the furan ring to generate the necessary precursor for the Paal-Knorr reaction. This approach allows for the synthesis of substituted pyrroles from furan derivatives. wikipedia.org
For pyridine synthesis, the Hantzsch synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.orgorganic-chemistry.orgyoutube.com As an aldehyde, this compound could theoretically participate in this reaction to form a corresponding 4-(4-chloro-2-furyl)-1,4-dihydropyridine derivative, which can then be oxidized to the aromatic pyridine. wikipedia.orgorganic-chemistry.org While specific examples employing this compound are not documented, the general applicability of the Hantzsch synthesis to a wide range of aldehydes makes this a feasible synthetic route. nih.gov
Table 2: Potential Synthetic Routes to Nitrogen-Containing Heterocycles
| Target Heterocycle | Synthetic Method | Key Transformation of this compound |
| Pyrrole derivative | Paal-Knorr Synthesis wikipedia.orgyoutube.com | Acid-catalyzed ring-opening to a 1,4-dicarbonyl intermediate, followed by condensation with an amine. |
| Pyridine derivative | Hantzsch Pyridine Synthesis wikipedia.orgorganic-chemistry.org | Condensation with two equivalents of a β-ketoester and ammonia. |
Role of this compound in Complex Molecule and Natural Product Synthesis (as intermediate)
Furan derivatives are ubiquitous structural motifs in a vast array of natural products and serve as versatile intermediates in their total synthesis. researchgate.netnih.gov However, a specific, documented role for this compound as an intermediate in the synthesis of complex molecules or natural products is not apparent in the surveyed scientific literature. Synthetic chemists often employ furan building blocks which are then elaborated into more complex ring systems like tetrahydrofurans or are used in cycloaddition reactions. The presence of the chloro-substituent on this compound offers a potential handle for cross-coupling reactions to build molecular complexity, but concrete examples in the context of natural product synthesis are currently lacking.
Application of this compound in Materials Science and Polymer Chemistry
Furan-based compounds, derived from renewable biomass, are gaining significant attention as building blocks for sustainable polymers and advanced materials. patsnap.comresearchgate.net
Precursor for Functional Monomers and Polymers
The furan ring is a key component in the development of bio-based polymers, with 2,5-furandicarboxylic acid (FDCA) being a prominent monomer for producing polyethylene (B3416737) furanoate (PEF), a renewable alternative to PET. researchgate.netresearchgate.net While not a direct precursor, this compound could potentially be converted into polymerizable monomers.
The aldehyde group can be oxidized to a carboxylic acid, creating 4-chloro-2-furancarboxylic acid. This molecule, or its derivatives, could be used as a comonomer in polyester (B1180765) or polyamide synthesis. Furthermore, the aldehyde can undergo condensation reactions with other molecules to form larger monomers with specific functionalities. The furan ring itself can participate in polymerization, and furan-based polymers are being explored for applications in organic electronics and biomedical materials. rsc.orgrsc.org
Table 3: Potential Monomer Synthesis from this compound
| Reaction on Aldehyde Group | Resulting Functional Group | Potential Polymer Type |
| Oxidation | Carboxylic Acid | Polyesters, Polyamides |
| Reduction | Hydroxymethyl | Polyethers, Polyurethanes, Polyesters |
| Condensation with Amines | Imine | Polyimines |
Linker or Scaffold in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous, crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through covalent bonds between organic building blocks (in COFs). wikipedia.orgnih.gov The properties of these materials are highly dependent on the structure of the organic linker.
Furan-based linkers, particularly 2,5-furandicarboxylic acid (FDCA), have been successfully used to synthesize novel MOFs. researchgate.netacs.orgresearchgate.netgoogle.com To be used as a linker, this compound would require chemical modification. The most direct route would be the oxidation of the aldehyde group to a carboxylic acid, yielding 4-chloro-2-furancarboxylic acid. This monofunctional linker could be used to cap or modulate MOF structures. For the creation of a framework, a second functional group would be necessary.
Similarly, the construction of COFs often relies on reversible covalent bond formation, such as the condensation of aldehydes with amines to form imines. wikipedia.orgnih.govscispace.com Therefore, this compound could theoretically serve as an aldehyde-containing building block in COF synthesis, reacting with a multivalent amine to form a porous imine-linked framework. The chloro-substituent would be incorporated into the COF pore walls, potentially influencing its properties, such as gas sorption or catalytic activity. However, no specific examples of MOFs or COFs constructed from this compound are reported in the literature.
Development of Organic Electronic Materials Derived from this compound
The search for novel, high-performance organic semiconductors is a driving force in materials science. Furan-containing conjugated polymers are of particular interest due to their derivation from renewable biomass sources and their favorable electronic properties. bohrium.comrsc.orgresearchgate.net The incorporation of a furan ring into a polymer backbone can enhance planarity and charge transport characteristics. researchgate.net this compound serves as a valuable, though not yet fully exploited, building block for this class of materials.
The aldehyde functionality at the 2-position of the furan ring is a key reactive handle. It allows for the construction of extended π-conjugated systems through various condensation reactions, such as the Knoevenagel or Wittig reactions. These reactions enable the coupling of the furan core to other aromatic or electron-accepting units, a fundamental strategy in the design of donor-acceptor (D-A) type conjugated polymers for organic solar cells (OSCs) and organic field-effect transistors (OFETs).
Crucially, the chlorine atom at the 4-position significantly modulates the electronic properties of the resulting materials. Chlorination is a recognized and effective strategy for designing air-stable, n-type organic semiconductors. nih.gov The strong electron-withdrawing nature of the chlorine atom lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system. nih.govnih.gov This tuning of the LUMO is critical for improving electron injection and transport in electronic devices and for optimizing the energy level alignment in the active layer of OSCs. nih.gov Compared to fluorine, chlorine substitution can sometimes lead to a smaller HOMO-LUMO gap due to the potential for π-electrons to delocalize into chlorine's empty 3d orbitals. nih.gov
The synthesis of organic electronic materials from this compound would typically involve its polymerization with a suitable comonomer. For example, direct (hetero)arylation polymerization could be employed to create novel furan-based conjugated polymers where the electronic bandgap can be tuned. bohrium.comrsc.org
Table 1: Potential Contributions of this compound to Organic Electronic Materials
| Structural Feature | Function in Organic Electronics | Relevant Research Finding |
|---|---|---|
| Furan Ring | Provides a π-conjugated, bio-derivable core unit for polymers. bohrium.comrsc.org | Furan is an alternative to thiophene (B33073) for creating conjugated polymers with distinct electronic and morphological properties. researchgate.net |
| 2-Carbaldehyde Group | Acts as a reactive site for condensation reactions (e.g., Knoevenagel) to build larger conjugated systems. | Aldehyde groups on heteroaromatic rings are versatile intermediates for synthesis. nih.gov |
| 4-Chloro Substituent | Lowers the LUMO energy level, promoting n-type or ambipolar charge transport and enhancing air stability. nih.gov | Chlorination is a general and cost-effective route toward electron-transporting materials for polymer solar cells. nih.govnih.gov |
Utilization of this compound in the Synthesis of Agrochemical and Flavor Chemical Intermediates
The furan scaffold is present in numerous biologically active compounds, making its derivatives attractive targets for agrochemical research. nih.gov Furan-based structures can be elaborated into a variety of molecules for crop protection, including fungicides, herbicides, and insecticides. mdpi.comresearchgate.net this compound provides a chlorinated starting material, a feature often associated with enhanced biological activity in agrochemicals.
The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build more complex molecular architectures. For instance, reaction with amines or hydrazines can yield imines or hydrazones, which are common substructures in bioactive molecules. The Knoevenagel condensation can be used to introduce other functionalities, leading to scaffolds for potential herbicides or fungicides. nih.gov The presence of the chlorine atom is significant, as halogenation is a key strategy in the design of modern agrochemicals to enhance efficacy and modulate physical properties. researchgate.net
In the context of flavor and fragrance chemistry, furan derivatives are vital components, often imparting sweet, caramelic, or nutty notes. Furfural (B47365) itself is a well-known flavor compound found in many cooked foods. wikipedia.org While the direct application of a chlorinated furan in food is unlikely, this compound can serve as a valuable intermediate. Synthetic routes could involve the transformation of the aldehyde group, followed by a de-chlorination step to yield the final flavor or fragrance molecule. The chlorine atom can act as a regiochemical control element during synthesis, guiding reactions to other positions on the furan ring before it is removed.
Table 2: Synthetic Pathways for Agrochemical and Flavor Intermediates
| Target Intermediate Class | Synthetic Transformation | Potential Application |
|---|---|---|
| Schiff Bases / Imines | Condensation with primary amines | Precursors for fungicidal or herbicidal compounds. nih.gov |
| Hydrazones / Thiosemicarbazones | Condensation with hydrazines / thiosemicarbazide | Scaffolds for compounds with potential antimicrobial activity. chempap.org |
| Furan-2-yl-alcohols | Reduction of the aldehyde group | Building blocks for ester or ether-based agrochemicals. |
| De-chlorinated Furanics | Catalytic hydrodechlorination | Synthesis of flavor compounds where chlorine is absent in the final product. |
Development of Novel Catalysts and Ligands from this compound Scaffolds
The design of ligands is central to the development of homogeneous catalysis. This compound is an excellent precursor for the synthesis of novel ligands due to its functional handles. The aldehyde group is particularly suited for the synthesis of Schiff base ligands through condensation with a wide array of primary amines. nih.govjocpr.com This modular approach allows for the creation of a large library of bidentate or multidentate ligands by simply varying the amine component. These ligands, often featuring N,O-donor atoms, can then be used to form stable complexes with various transition metals.
The furan ring itself can participate in coordination, and the chlorine atom exerts a significant electronic effect on the resulting metal complex. The electron-withdrawing nature of the chlorine atom modifies the electron density at the metal center. nih.gov This electronic tuning is crucial as it can influence the catalytic activity, selectivity, and stability of the catalyst. psu.edu For example, in oxidation catalysis, a more electron-deficient metal center can be more reactive, while in cross-coupling reactions, the electronic properties of the ligand can affect the rates of oxidative addition and reductive elimination. psu.edu
The development of catalysts from this scaffold can proceed via several routes. A Schiff base ligand can be synthesized from this compound and an appropriate amine, followed by complexation with a metal salt (e.g., of copper, palladium, or nickel). The resulting organometallic complex can then be evaluated for its catalytic performance in reactions such as C-C cross-coupling, hydrogenations, or polymerizations. The combination of the furan heterocycle, the imine nitrogen, and the electronic influence of the chlorine atom offers a platform for creating catalysts with unique properties. researchgate.netnih.gov
Table 3: Ligand Synthesis and Catalytic Applications
| Ligand Type | Synthesis Method | Key Features | Potential Catalytic Use |
|---|---|---|---|
| Schiff Base (Bidentate, N,O) | Condensation with aniline (B41778) derivatives | Tunable steric and electronic properties based on the amine. | Palladium-catalyzed cross-coupling, copper-catalyzed oxidations. nih.gov |
| Hydrazone (Tridentate, N,N,O) | Condensation with substituted hydrazines | Forms stable pincer-type complexes. | Iron or cobalt-catalyzed hydrogenation or hydrosilylation. |
| Phosphine-Imine (Bidentate, P,N) | Condensation with aminophosphines | Combines hard (N) and soft (P) donor atoms. psu.edu | Asymmetric catalysis, hydroformylation. |
Future Perspectives and Unexplored Research Avenues for 4 Chlorofuran 2 Carbaldehyde
Emerging Methodologies for Highly Selective Functionalization of 4-Chlorofuran-2-carbaldehyde
The reactivity of the furan (B31954) ring, coupled with the directing effects of the chloro and carbaldehyde substituents, opens avenues for novel and highly selective functionalization strategies. Future research is anticipated to move beyond classical transformations and embrace modern synthetic methods to modify the this compound scaffold with high precision.
Key areas of exploration will likely include:
C-H Bond Functionalization: Direct C-H activation at the C3 and C5 positions of the furan ring represents a highly atom-economical approach to introduce new substituents. Catalytic systems, potentially employing transition metals like palladium, rhodium, or iridium, could be developed to selectively introduce aryl, alkyl, or other functional groups, thereby avoiding the need for pre-functionalized starting materials.
Cross-Coupling Reactions: The chloro-substituent at the C4 position can serve as a handle for various cross-coupling reactions. Methodologies such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings could be optimized to create new carbon-carbon and carbon-heteroatom bonds at this position, significantly expanding the molecular diversity accessible from this starting material.
Aldehyde Group Transformations: The carbaldehyde function is a versatile anchor for a multitude of chemical transformations. Future research may focus on developing stereoselective additions to the carbonyl group, enabling the synthesis of chiral alcohols. Furthermore, its conversion into other functionalities like nitriles, amides, or alkynes through innovative catalytic processes will be a valuable pursuit.
Multicomponent Reactions: The development of novel one-pot, multicomponent reactions involving this compound could provide rapid access to highly complex and functionalized molecules. For instance, reactions involving isocyanides and acetylenedicarboxylates have been shown to yield highly substituted 2,2′-bifurans and 2-(thiophen-2-yl)furans from related furan-2-carbonyl chlorides researchgate.net.
| Functionalization Strategy | Potential Reagents/Catalysts | Targeted Position | Potential Outcome |
| C-H Bond Functionalization | Transition metal catalysts (Pd, Rh, Ir) | C3, C5 | Introduction of new C-C or C-heteroatom bonds |
| Cross-Coupling Reactions | Suzuki, Stille, Buchwald-Hartwig catalysts | C4 (at the C-Cl bond) | Formation of diverse substituted furans |
| Aldehyde Transformations | Chiral ligands, organocatalysts | C2 (at the CHO group) | Synthesis of chiral alcohols, amines, etc. |
| Multicomponent Reactions | Isocyanides, dienophiles | C2 and other positions | Rapid assembly of complex heterocyclic systems |
Integration of Artificial Intelligence and Machine Learning in Reactivity Prediction
Future applications of AI and ML in this context include:
Predicting Reaction Outcomes: Machine learning algorithms, trained on vast datasets of chemical reactions, can predict the likely products of a reaction involving this compound with a higher accuracy than human chemists. sciencedaily.com This can help in identifying promising reaction conditions and avoiding unproductive experimental pathways.
Optimizing Reaction Conditions: AI models can be employed to explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, concentration) to identify the optimal conditions for achieving high yield and selectivity.
Discovering Novel Reactivity: By analyzing patterns in reactivity data, AI can suggest novel and non-intuitive chemical transformations for this compound that might not be apparent from traditional chemical knowledge. nih.gov
Elucidating Reaction Mechanisms: Computational tools can be used to model reaction pathways and transition states, providing a deeper understanding of the underlying mechanisms of reactions involving this compound.
| AI/ML Application | Potential Impact on Research |
| Reaction Outcome Prediction | Increased efficiency in synthetic planning |
| Condition Optimization | Higher yields and purities of desired products |
| Novel Reactivity Discovery | Expansion of the synthetic utility of the platform |
| Mechanistic Elucidation | Deeper understanding of chemical transformations |
Opportunities for Biomass-Derived Feedstocks in the Synthesis of this compound
The imperative for sustainable chemical manufacturing is driving research into the use of renewable biomass as a feedstock. Furan compounds, in particular, are readily accessible from the dehydration of carbohydrates found in lignocellulosic biomass. researcher.lifemdpi.commdpi.com This presents a significant opportunity for the development of green and sustainable routes to this compound and its derivatives.
Potential research avenues include:
From Furfural (B47365) and 5-Hydroxymethylfurfural (B1680220) (HMF): Furfural and HMF are key platform chemicals derived from C5 and C6 sugars, respectively. mdpi.com Investigating efficient and selective chlorination and formylation reactions of these bio-based furans could lead to sustainable pathways for the synthesis of this compound.
Direct Conversion of Carbohydrates: Research into one-pot catalytic processes that convert carbohydrates directly into halogenated furan aldehydes would be a significant advancement in sustainable chemistry. This would involve the development of multifunctional catalysts that can facilitate dehydration, cyclization, and halogenation in a single process.
Enzymatic and Microbial Synthesis: The use of engineered enzymes or microbial consortia for the production of functionalized furans from biomass is a nascent but promising field. Biocatalytic routes could offer high selectivity and operate under mild conditions, reducing the environmental impact of the synthesis.
| Biomass Feedstock | Key Intermediates | Potential Synthetic Transformation |
| C5 Sugars (e.g., Xylose) | Furfural | Selective chlorination and formylation |
| C6 Sugars (e.g., Fructose) | 5-Hydroxymethylfurfural (HMF) | Selective chlorination and oxidation |
| Lignocellulosic Biomass | Mixture of sugars | Direct one-pot conversion to functionalized furans |
Challenges and Innovations in Scalable Production of this compound
The transition from laboratory-scale synthesis to industrial-scale production often presents significant challenges. For this compound, these may include issues with reaction efficiency, product purification, and the handling of potentially hazardous reagents. Innovations in process chemistry and engineering will be crucial to overcome these hurdles.
Key challenges and potential innovations are:
Process Intensification: Moving from traditional batch reactors to continuous flow systems can offer significant advantages in terms of heat and mass transfer, reaction control, and safety. Flow chemistry can enable the use of more extreme reaction conditions in a controlled manner, potentially leading to higher yields and shorter reaction times.
Catalyst Stability and Reusability: For catalytic processes, the development of robust and recyclable catalysts is essential for economic viability on a large scale. Heterogeneous catalysts, in particular, offer advantages in terms of ease of separation and reuse.
Downstream Processing: The development of efficient and sustainable methods for the purification of this compound from reaction mixtures is a critical aspect of scalable production. This may involve the exploration of advanced separation techniques such as membrane filtration or selective crystallization.
Safety and Environmental Considerations: A thorough evaluation of the safety and environmental impact of the entire production process is necessary. This includes minimizing the use of toxic solvents and reagents and developing effective waste treatment strategies.
| Challenge | Potential Innovation |
| Reaction Efficiency and Control | Continuous flow chemistry, process analytical technology (PAT) |
| Catalyst Cost and Longevity | Heterogeneous catalysis, catalyst recycling strategies |
| Product Purification | Advanced separation techniques, crystallization engineering |
| Safety and Environmental Impact | Green chemistry principles, life cycle assessment |
Cross-Disciplinary Research Synergies Utilizing the this compound Platform
The unique combination of functional groups in this compound makes it a versatile building block with the potential to bridge multiple scientific disciplines. Its application is not limited to organic synthesis but can extend to materials science, medicinal chemistry, and agrochemistry.
Potential areas for cross-disciplinary research include:
Medicinal Chemistry: Furan-containing compounds are known to exhibit a wide range of biological activities. This compound can serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. For example, related 5-(4-chlorophenyl)furan derivatives have been investigated for their inhibitory activity on tubulin polymerization, a target in cancer therapy nih.gov. The synthesis of novel fuberidazole derivatives from 4-chlorofuran-2-yl precursors has also been explored for their potential as hypoxic cancer inhibitors nih.gov.
Materials Science: The furan ring can be used as a diene in Diels-Alder reactions, opening up possibilities for the synthesis of novel polymers and materials with unique properties. The presence of the chloro and aldehyde groups allows for further functionalization and tuning of the material's characteristics.
Agrochemistry: The development of new pesticides and herbicides is an ongoing need. The this compound core could be incorporated into new molecular structures to be screened for their agrochemical activity.
Supramolecular Chemistry: The aldehyde group can participate in the formation of dynamic covalent bonds, making this molecule a potential building block for the construction of self-assembling supramolecular architectures such as cages and polymers.
| Discipline | Potential Application of this compound |
| Medicinal Chemistry | Scaffold for the synthesis of novel therapeutic agents |
| Materials Science | Monomer for the synthesis of functional polymers |
| Agrochemistry | Core structure for the development of new pesticides |
| Supramolecular Chemistry | Building block for self-assembling systems |
Q & A
Basic: What synthetic methodologies are effective for preparing 4-Chlorofuran-2-carbaldehyde?
The synthesis typically involves halogenation or oxidation strategies. For example, chlorination of furan-2-carbaldehyde derivatives using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions can yield the target compound. A related approach for substituted benzaldehydes involves condensation reactions with ethyl cyanoacetate and ammonium acetate (as seen in similar aldehyde syntheses) . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>98%), as noted in commercial-grade preparations .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify the aldehyde proton (~9-10 ppm) and chlorine-substituted furan ring.
- FT-IR : Confirms the aldehyde C=O stretch (~1700 cm) and C-Cl bond (~550-750 cm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (CHClO, MW 130.53) .
- X-ray Diffraction : Single-crystal XRD resolves bond lengths and angles, though this requires high-quality crystals .
Advanced: How can SHELX software refine the crystal structure of this compound?
SHELXL is widely used for small-molecule refinement. Steps include:
Data Integration : Process diffraction data (e.g., from Bruker APEX2) using SAINT/SADABS .
Structure Solution : Use SHELXD for direct methods or SHELXS for Patterson synthesis.
Refinement : Iterative cycles in SHELXL adjust positional/thermal parameters, incorporating hydrogen atoms and validating with R-factors.
Validation : Check for errors using Mercury CSD’s void analysis and packing similarity tools .
Advanced: How to address contradictions in reported reactivity data for halogenated furan carbaldehydes?
Contradictions (e.g., variable regioselectivity in nucleophilic additions) can arise from solvent polarity, temperature, or competing electronic effects. Strategies include:
- Computational Modeling : DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactive sites.
- Controlled Experiments : Systematic variation of conditions (e.g., solvent, catalyst) to isolate variables .
- Cross-Validation : Compare results with structurally analogous compounds like 4-chlorobenzaldehyde .
Advanced: How to design experiments probing the chloro substituent’s electronic effects on furan reactivity?
- X-ray Crystallography : Compare bond lengths and angles in this compound vs. non-halogenated analogs to assess resonance/inductive effects .
- Electrochemical Analysis : Cyclic voltammetry measures redox potentials influenced by electron-withdrawing Cl.
- Kinetic Studies : Monitor reaction rates in nucleophilic additions (e.g., Grignard reactions) under standardized conditions .
Basic: What stability considerations apply to this compound during storage?
- Light Sensitivity : Store in amber glass under inert gas (N/Ar) to prevent photooxidation.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the aldehyde group.
- Temperature : Keep at 2–8°C for long-term stability, as recommended for similar aldehydes .
Advanced: How to leverage the Cambridge Structural Database (CSD) for derivative analysis?
- Search Motifs : Use Mercury’s Materials Module to find halogenated furan derivatives and analyze packing patterns .
- Statistical Tools : Apply ConQuest to retrieve bond distance/angle distributions for chloro-substituted furans.
- Trend Identification : Compare thermal parameters (B-factors) to assess crystallographic disorder in related structures .
Advanced: What mechanistic insights explain regioselectivity in nucleophilic additions to this compound?
Regioselectivity is governed by:
- Electronic Effects : The Cl substituent’s electron-withdrawing nature directs nucleophiles to the α-position via resonance stabilization.
- Steric Factors : Bulky nucleophiles may favor less hindered sites, validated by molecular docking simulations.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, as shown in kinetic studies of analogous aldehydes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
